molecular formula C23H22N6O2 B2435832 N-cyclopentyl-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 865593-28-8

N-cyclopentyl-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2435832
CAS No.: 865593-28-8
M. Wt: 414.469
InChI Key: LCDVVQFVNKDFLR-UHFFFAOYSA-N
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Description

N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl[2-imino-5-oxo-1-(3-pyridylmethyl)(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c24-20-17(22(30)26-16-7-1-2-8-16)12-18-21(29(20)14-15-6-5-10-25-13-15)27-19-9-3-4-11-28(19)23(18)31/h3-6,9-13,16,24H,1-2,7-8,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDVVQFVNKDFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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